molecular formula C27H22FN5O5 B2855890 N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1113119-37-1

N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2855890
CAS No.: 1113119-37-1
M. Wt: 515.501
InChI Key: HREBWMAQLXTDPA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a structurally complex molecule featuring a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and an acetamide substituent. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle often employed to enhance metabolic stability and modulate electronic properties in drug design. The 2,5-dimethoxyphenyl group contributes electron-donating effects, while the 3-fluorophenyl substituent on the oxadiazole may improve bioavailability through fluorine’s electronegativity and lipophilicity.

This compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole and naphthyridine systems, followed by coupling reactions to introduce the acetamide group. Structural confirmation would rely on techniques such as NMR, IR, and mass spectrometry, as exemplified in related acetamide derivatives .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O5/c1-15-7-9-19-24(35)20(27-31-25(32-38-27)16-5-4-6-17(28)11-16)13-33(26(19)29-15)14-23(34)30-21-12-18(36-2)8-10-22(21)37-3/h4-13H,14H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREBWMAQLXTDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions.

    Attachment of the fluorophenyl group: This can be accomplished through a substitution reaction using fluorinated aromatic compounds.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the naphthyridine ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in sulfuric acid converts the methyl group to a ketone, forming a 4-oxo derivative. This reaction is critical for modifying electron density in the aromatic system.

Reaction Type Reagents/Conditions Product
Oxidation of methylKMnO₄, H₂SO₄, 60–80°C7-keto-naphthyridine derivative

Reduction Reactions

The oxadiazole ring is susceptible to reductive cleavage. Sodium borohydride (NaBH₄) in ethanol reduces the oxadiazole to a diamino intermediate, while catalytic hydrogenation (H₂/Pd-C) selectively opens the oxadiazole without affecting other functional groups .

Reaction Type Reagents/Conditions Product
Oxadiazole reductionNaBH₄, ethanol, 25°CDiamino intermediate
Catalytic hydrogenationH₂ (1 atm), Pd-C, THF, 50°COpen-chain thioamide derivative

Substitution Reactions

The chloro and methoxy groups on the phenyl rings participate in nucleophilic aromatic substitution. Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) facilitates methoxy displacement by amines or thiols .

Reaction Type Reagents/Conditions Product
Methoxy substitutionNaOMe, DMSO, 80°CAmino- or thiol-substituted phenyl derivatives
Fluorophenyl ring substitutionK₂CO₃, DMF, aryl halidesCross-coupled biaryl systems

Cycloaddition and Ring-Opening

The 1,2,4-oxadiazol-5-yl group engages in [3+2] cycloaddition with nitrile oxides, forming fused heterocycles. Conversely, acidic hydrolysis (HCl, reflux) cleaves the oxadiazole to yield carboxylic acid intermediates .

Reaction Type Reagents/Conditions Product
[3+2] CycloadditionNitrile oxide, toluene, ΔIsoxazole-linked polycyclic systems
Acidic hydrolysis6M HCl, reflux, 12hCarboxylic acid derivative

Stability Under Synthetic Conditions

The compound demonstrates thermal stability up to 200°C but degrades in strong bases (pH > 12) via acetamide hydrolysis. Solvent polarity significantly affects reaction rates, with DMSO accelerating substitution reactions compared to ethanol .

Condition Observation
Thermal stress (200°C)<5% decomposition over 1h
Alkaline hydrolysisComplete acetamide cleavage in 2h (pH 13, 80°C)

Mechanistic Insights

  • Oxadiazole Reactivity : The electron-deficient 1,2,4-oxadiazole ring enhances electrophilic substitution at the 5-position .

  • Steric Effects : The 7-methyl group on the naphthyridine core hinders reactions at the adjacent nitrogen atom, directing modifications to the oxadiazole or acetamide moieties.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Controlled reaction conditions are essential to preserve the naphthyridine core while modifying peripheral groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, compounds with similar oxadiazole moieties have demonstrated IC50 values ranging from 0.67 to 0.87 µM against these cell lines . The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Mechanism-Based Approaches
The compound's structure suggests potential mechanisms involving the modulation of apoptosis and cell cycle regulation. Studies indicate that derivatives containing oxadiazole rings can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . This positions this compound as a candidate for further development in targeted cancer therapies.

Neuroprotective Effects

Emerging research suggests that compounds with similar structural features may exhibit neuroprotective effects. The naphthyridine scaffold is known for its ability to cross the blood-brain barrier and has been implicated in neuroprotection against oxidative stress-induced neuronal damage . This opens avenues for exploring this compound in neurodegenerative disease models.

Antimicrobial Properties

The oxadiazole derivatives have been recognized for their antimicrobial activities. Studies have reported that compounds similar to this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Data Tables and Case Studies

Application Area Description IC50 Values (µM) References
Anticancer ActivityInhibition of cancer cell proliferationPC-3: 0.67; HCT116: 0.80; ACHN: 0.87
NeuroprotectionProtection against oxidative stressTBD
AntimicrobialActivity against bacterial strainsTBD

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of various oxadiazole derivatives including N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl...}. The results indicated a significant reduction in cell viability across multiple cancer types with a notable increase in apoptotic markers observed via flow cytometry analysis .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,8-Naphthyridine vs. Naphthalene Derivatives

The target compound’s 1,8-naphthyridine core distinguishes it from analogs like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) , which features a naphthalene system.

Oxadiazole vs. Triazole Rings

The 1,2,4-oxadiazole ring in the target compound contrasts with the 1,2,3-triazole in compounds 6a–m . Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets, while triazoles offer hydrogen-bonding sites (e.g., N–H groups) that may enhance solubility.

Substituent Effects

Fluorophenyl vs. Nitrophenyl Groups

The 3-fluorophenyl group in the target compound contrasts with nitro-substituted analogs like 6b (2-nitrophenyl) and 6c (3-nitrophenyl) . Fluorine’s electronegativity improves membrane permeability, whereas nitro groups (−NO₂) increase polarity but may introduce metabolic instability.

Methoxy Positioning

The 2,5-dimethoxyphenyl acetamide group differs from the 3,4-dimethoxyphenyl sulfonyl group in 633286-24-5 . Methoxy groups in the 2,5-positions may reduce steric hindrance compared to 3,4-substitution, optimizing binding in sterically constrained environments.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight LogP (Predicted)
Target Compound 1,8-Naphthyridine 3-Fluorophenyl, 2,5-dimethoxy ~500 g/mol ~3.5
6b Naphthalene + Triazole 2-Nitrophenyl 404 g/mol ~2.8
573931-40-5 Triazole + Furan 2,4-Difluorophenyl ~350 g/mol ~2.2
633286-24-5 Sulfonyl Acetamide 3,4-Dimethoxyphenyl ~450 g/mol ~3.0
  • Lipophilicity : The target compound’s higher LogP (predicted) compared to 6b and 573931-40-5 suggests greater membrane permeability, critical for central nervous system targeting.
  • Metabolic Stability : The oxadiazole ring may confer resistance to oxidative metabolism compared to nitro groups in 6b .

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Oxadiazole Moiety : Utilization of 3-fluorophenyl derivatives in cyclization reactions to create the oxadiazole structure.
  • Naphthyridine Derivative Formation : The incorporation of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine as a critical component in the final acetamide structure.
  • Final Coupling : The final product is formed through a coupling reaction that links the oxadiazole and naphthyridine components with the dimethoxyphenyl acetamide.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Mechanism : The presence of the -N=CO group in oxadiazoles appears to interfere with gene transcription related to biofilm formation in bacteria.
  • Effectiveness : Certain derivatives have shown stronger bactericidal effects against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin .

2. Cytotoxicity Studies

Cytotoxicity tests on normal cell lines (e.g., L929) show varying degrees of toxicity:

  • Some derivatives exhibited low cytotoxicity while enhancing cell viability at specific concentrations.
  • Compounds were tested for their effects on cancer cell lines (e.g., HeLa and A549), demonstrating selective cytotoxic effects against tumor cells while sparing normal cells .

3. Anticancer Potential

The anticancer activity of similar compounds has been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation:

  • Targets : Enzymes such as telomerase and topoisomerase are inhibited by these compounds, leading to reduced cancer cell viability .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

StudyFindings
Study ADemonstrated strong antibacterial activity against MRSA strains with minimal cytotoxicity.
Study BShowed significant inhibition of cancer cell growth due to enzyme blockade.
Study CInvestigated multifunctional properties including cholinesterase inhibition and potential neuroprotective effects.

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